6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one
Overview
Description
6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one is a key intermediate in the synthesis of the anti-cancer drug Crizotinib . It has a molecular formula of C6H3ClN2O2 .
Synthesis Analysis
The synthesis of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one involves the reaction of 2-amino-3-hydroxy-5-chloropyridine with phosgene. This forms the corresponding 6-chloro-oxazolo-[4,5-b]-pyridin-2(3H)-one. Subsequent reaction with formaldehyde and thionyl chloride converts it into the corresponding 3-chloromethyl-6-chloro-oxazolo-[4,5-b]-pyridin-2(3H)-one .Molecular Structure Analysis
The molecular structure of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one consists of 6 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one has a molecular weight of 170.55 . It has a density of 1.6±0.1 g/cm3 . The melting point is 183-186ºC .Scientific Research Applications
- Application Summary : “6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one” is used in the development of small molecule Akt1 inhibitors . These inhibitors act through a mechanism distinct from that observed for kinase domain ATP-competitive inhibitors .
- Methods of Application : The implementation of a biochemical and biophysical screening strategy was used to identify and optimize these inhibitors . Unfortunately, the specific technical details or parameters were not provided in the source.
- Results or Outcomes : These Akt inhibitors potently inhibit intracellular Akt activation and its downstream target (PRAS40) in vitro . In vivo pharmacodynamic and pharmacokinetic studies showed the series to be similarly effective at inhibiting the activation of Akt and an additional downstream effector (p70S6) following oral dosing in mice .
- Application Summary : “6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one” might be related to the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .
- Methods of Application : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . The specific technical details or parameters were not provided in the source.
- Results or Outcomes : The advantages and drawbacks of these synthetic strategies and approaches are considered , but the specific results or outcomes were not detailed in the source.
Scientific Field: Medicinal Chemistry
Scientific Field: Organic Chemistry
- Application Summary : This compound has been used in the development of high-efficiency OLEDs .
- Methods of Application : The compound was used in the synthesis of heteroleptic Ir(III) phosphors with bis-tridentate chelating architecture . The specific technical details or parameters were not provided in the source.
- Results or Outcomes : The OLEDs developed using these Ir(III) complexes achieved a maximum external quantum efficiency of 13.2% and a luminance efficiency of 41.4 cd A −1 for the green OLED, and 15.4% and 21.0 cd A −1 for the red-emitting OLED device .
- Application Summary : “6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one” might be related to the synthesis of new dipyridylpyrrole N-oxide ligands .
- Methods of Application : The ligands were synthesized via oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine by using 3-chloroperbenzoic acid in CH2Cl2 . The specific technical details or parameters were not provided in the source.
- Results or Outcomes : The zinc complexes were employed as a highly efficient catalyst for the thiol-Michael addition of thiols to α,β-unsaturated ketones .
Scientific Field: Materials Science
Scientific Field: Organic Chemistry
- Application Summary : This compound has been used in the design of pyrimidinamine derivatives with potential biological activities .
- Methods of Application : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The specific technical details or parameters were not provided in the source.
- Results or Outcomes : The new compounds showed excellent fungicidal activity . Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
- Application Summary : “6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one” might be related to the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .
- Methods of Application : The ligands were synthesized via a series of novel 2-(pyridin-2-yl) pyrimidine derivatives . The specific technical details or parameters were not provided in the source.
- Results or Outcomes : The new compound molecules showed excellent fungicide activity .
Scientific Field: Agricultural Chemistry
Scientific Field: Organic Chemistry
Safety And Hazards
properties
IUPAC Name |
6-chloro-3H-[1,3]oxazolo[4,5-b]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGWZXKNFDGBJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1OC(=O)N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545058 | |
Record name | 6-Chloro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one | |
CAS RN |
35570-68-4 | |
Record name | 6-Chloro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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